![molecular formula C19H21N3O3 B5538979 N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide
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Description
Synthesis Analysis
- The synthesis of similar compounds involves a series of chemical reactions. For instance, Arjunan et al. (2012) detailed the synthesis of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, utilizing spectroscopic investigations and ab initio and DFT studies to determine structural and thermodynamical characteristics (Arjunan, Kalaivani, Sakiladevi, Carthigayan, & Mohan, 2012).
Molecular Structure Analysis
- Research like that conducted by Wouters et al. (2002) on crystal structures of related compounds can provide insights into the molecular structure of N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide (Wouters, Norberg, & Guccione, 2002).
Chemical Reactions and Properties
- The reactions and properties of similar compounds are often studied in detail. For example, Raju (2008) explored the reactions of 4-Benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, which are crucial in synthesizing various derivatives (Raju, 2008).
Physical Properties Analysis
- Physical properties can be analyzed through experimental and computational methods, as seen in the work of Yang (2011) on hydrazone compounds, which were characterized by elemental analysis, IR, and X-ray diffraction (Yang, 2011).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, can be inferred from studies like that of Ibrahim et al. (2016), who investigated the chemical properties of 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2- yl)acetamide complexes (Ibrahim, El‐Reash, & Yaseen, 2016).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has highlighted the synthesis of novel derivatives of diphenyl acetamide, including compounds structurally similar to N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide, demonstrating significant antimicrobial and antifungal activities. These compounds were synthesized through the chloroacetylation reaction of diphenylamine, followed by reactions with various aromatic aldehydes, and exhibited potent efficacy in combating bacterial and fungal strains, suggesting potential as antimicrobial agents (Kumar & Mishra, 2015).
Antibacterial and Enzyme Inhibition
Another study on structurally related compounds, specifically N'-Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides, elaborated their synthesis and demonstrated their antibacterial and enzyme inhibitory activities. These molecules, synthesized using 2,4-Dimethylphenol as a precursor, showcased notable antibacterial efficacy and potential for enzyme inhibition, underscoring their therapeutic research applications (Aziz‐ur‐Rehman et al., 2014).
Photonic and Electrochromic Applications
Research into the nonlinear optical properties of hydrazone derivatives related to N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide has shown promise for photonic applications. Studies on compounds with similar structural features have indicated their potential in optical limiting and as candidates for photonic devices due to their significant third-order nonlinear susceptibility and refractive index, attributed to reverse saturable absorption (Nair et al., 2022).
Ligational and Floatation Studies
Copper (II) complexes derived from hydrazones similar to the chemical have been investigated for their ligational properties and potential in floatation procedures for Cu(II) separation. These studies offer insights into the complexation behavior and thermodynamic parameters, presenting applications in metal recovery and environmental remediation processes (Shah, 2016).
Corrosion Inhibition
Triazine derivatives, exhibiting structural similarities, have been studied for their corrosion inhibition efficiency on mild steel in hydrochloric acid environments. These compounds demonstrate high inhibition efficiency, providing a basis for developing effective corrosion inhibitors for industrial applications (Singh et al., 2018).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-4-25-16-9-7-15(8-10-16)12-20-22-19(24)18(23)21-17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTDWXUZYSFYLG-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-2-oxoacetamide |
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